
2-Methyl-4-(2-phenylethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-phenylethyl)morpholine, also known as MPEM, is a chemical compound that belongs to the class of morpholine compounds. It has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. MPEM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-4-(2-phenylethyl)morpholine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2-Methyl-4-(2-phenylethyl)morpholine has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
2-Methyl-4-(2-phenylethyl)morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to have anticonvulsant, antidepressant, and analgesic effects in animal models. 2-Methyl-4-(2-phenylethyl)morpholine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methyl-4-(2-phenylethyl)morpholine in lab experiments is its high potency and selectivity. It has been shown to exhibit activity at low concentrations, making it a useful tool for studying the GABAergic system. However, one of the limitations of using 2-Methyl-4-(2-phenylethyl)morpholine is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4-(2-phenylethyl)morpholine. One area of focus is the development of new drugs based on the structure of 2-Methyl-4-(2-phenylethyl)morpholine. Another area of focus is the investigation of the role of 2-Methyl-4-(2-phenylethyl)morpholine in the regulation of neuronal excitability and its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 2-Methyl-4-(2-phenylethyl)morpholine and its effects on the GABAergic system.
Conclusion
In conclusion, 2-Methyl-4-(2-phenylethyl)morpholine is a promising compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to better understand the mechanism of action of 2-Methyl-4-(2-phenylethyl)morpholine and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-Methyl-4-(2-phenylethyl)morpholine involves the reaction of 2-methylmorpholine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2-phenylethyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and analgesic effects. 2-Methyl-4-(2-phenylethyl)morpholine has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-methyl-4-(2-phenylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-11-14(9-10-15-12)8-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUQGOGIZOJVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
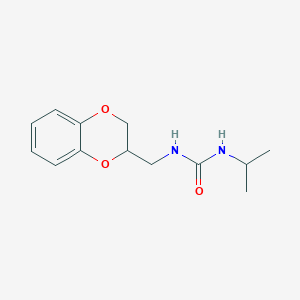
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
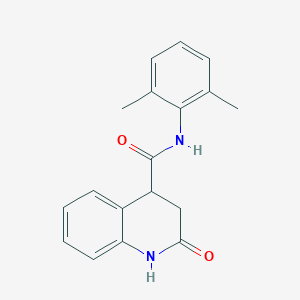
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
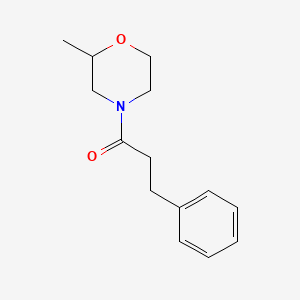
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
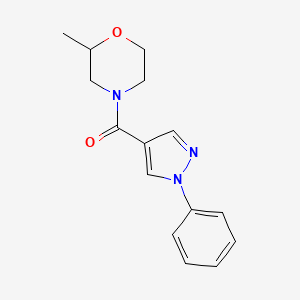
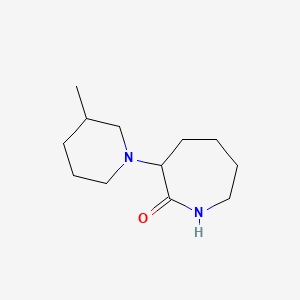
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)